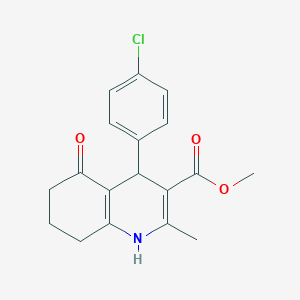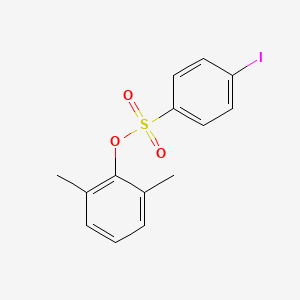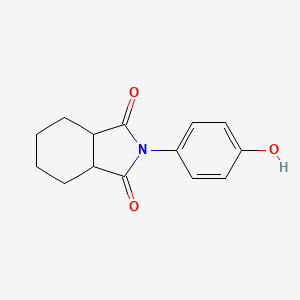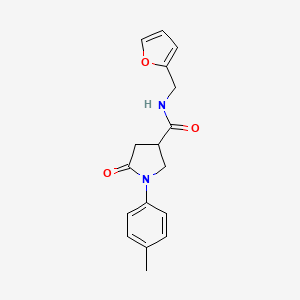![molecular formula C21H14N4O6 B4970553 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide, also known as BZML, is a chemical compound that has been widely studied for its potential use in scientific research. BZML belongs to the class of benzamide derivatives, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has also been found to exhibit anti-inflammatory activity. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide in lab experiments is its potent anti-tumor activity. This compound has been found to be effective against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide. One area of research is the development of new derivatives of this compound that exhibit improved anti-tumor activity and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which may help to identify new targets for cancer therapy. Finally, there is a need for further studies to evaluate the potential use of this compound in the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then reacted with 2-nitrophenyl isocyanate to form the corresponding benzamide derivative. Finally, the benzamide derivative is subjected to a nitration reaction to obtain this compound.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-tumor activity, this compound has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O6/c1-12-17(24(27)28)10-14(11-18(12)25(29)30)20(26)22-15-8-6-13(7-9-15)21-23-16-4-2-3-5-19(16)31-21/h2-11H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLMYRRQKYVKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4970473.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)


![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)




![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)